tert-Butyl b-oxo-2-pyridinepropanoate
Description
tert-Butyl β-oxo-2-pyridinepropanoate is a synthetic organic compound featuring a pyridine ring substituted with a β-keto ester group and a tert-butyl moiety. This structure combines aromaticity (from pyridine), electrophilic reactivity (from the β-keto ester), and steric hindrance (from the tert-butyl group), making it valuable in pharmaceutical and agrochemical synthesis. While specific data on this compound are absent in the provided evidence, its tert-butyl ester group suggests parallels with other tert-butyl derivatives in terms of stability and handling precautions .
Properties
IUPAC Name |
tert-butyl 3-oxo-3-pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)8-10(14)9-6-4-5-7-13-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHGZWSSSIUDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl b-oxo-2-pyridinepropanoate, identified by its CAS number 123440-85-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 233.26 g/mol
- IUPAC Name : tert-butyl 4-oxo-1-pyridinepropanoate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways. The compound's structure allows it to engage in hydrogen bonding and π-stacking interactions, which are critical for binding to target proteins.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential use as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Furthermore, this compound has shown promise in cancer research. In a study evaluating its effects on human cancer cell lines, the compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Properties :
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for future applications. Preliminary toxicity assessments indicate that this compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to evaluate chronic exposure effects and long-term safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl β-oxo-2-pyridinepropanoate with related tert-butyl-containing compounds, leveraging data from the provided evidence to infer properties.
Table 1: Key Properties of tert-Butyl Derivatives
Reactivity and Stability
- tert-Butyl Alcohol: Highly reactive with oxidizers (e.g., chlorates) and alkali metals, producing explosive hydrogen gas .
- tert-Butyl β-oxo-2-pyridinepropanoate: The β-keto ester group may undergo keto-enol tautomerism or nucleophilic attack, while the pyridine ring could participate in aromatic substitutions. Unlike tert-butyl alcohol, its ester group likely reduces reactivity with metals but may still degrade under acidic/basic conditions .
Research Findings and Data Gaps
- Synthesis Applications: Pyridinepropanoate esters are intermediates in drug synthesis (e.g., kinase inhibitors). The tert-butyl group enhances solubility and metabolic stability.
- Ecological Impact : Pyridine derivatives may persist in aquatic environments, but biodegradability data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
